molecular formula C6H11N B14554891 (3S)-Hex-1-yn-3-amine CAS No. 62227-54-7

(3S)-Hex-1-yn-3-amine

Cat. No.: B14554891
CAS No.: 62227-54-7
M. Wt: 97.16 g/mol
InChI Key: QCPOKUXLSVMAIW-ZCFIWIBFSA-N
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Description

(3S)-Hex-1-yn-3-amine: is an organic compound with the molecular formula C6H11N. It is a chiral amine with an alkyne functional group, making it an interesting molecule for various chemical reactions and applications. The compound’s structure consists of a six-carbon chain with a triple bond between the first and second carbons and an amine group attached to the third carbon in the S-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkyne Addition Reaction: One common method to synthesize (3S)-Hex-1-yn-3-amine involves the addition of an alkyne to a chiral amine precursor. This reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.

    Hydroamination: Another method involves the hydroamination of a terminal alkyne with a chiral amine. This reaction can be catalyzed by transition metals such as gold or platinum. The reaction conditions include a solvent like toluene and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. Catalysts like palladium or platinum are commonly used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S)-Hex-1-yn-3-amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a nickel catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are typically used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, hydrogen gas, nickel catalyst, and ethanol.

    Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3S)-Hex-1-yn-3-amine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Chiral Catalysts: The compound is used in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Inhibition: this compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine:

    Drug Development: this compound is explored as a precursor in the synthesis of drugs targeting neurological disorders and cancer.

    Diagnostic Agents: The compound is used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Polymer Synthesis: this compound is used in the production of specialty polymers with unique properties.

    Material Science: The compound is used in the development of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of (3S)-Hex-1-yn-3-amine involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: this compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

    Receptors: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

    (3R)-Hex-1-yn-3-amine: The enantiomer of (3S)-Hex-1-yn-3-amine with similar chemical properties but different biological activity.

    Hex-1-yn-3-ol: A compound with a hydroxyl group instead of an amine group, leading to different reactivity and applications.

    Hex-1-yn-3-one: A compound with a carbonyl group instead of an amine group, used in different chemical reactions.

Uniqueness:

    Chirality: The (3S) configuration of the amine group provides unique stereochemical properties, making it valuable in asymmetric synthesis.

    Reactivity: The presence of both an alkyne and an amine group allows for diverse chemical reactions, making this compound a versatile compound in research and industry.

Properties

CAS No.

62227-54-7

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(3S)-hex-1-yn-3-amine

InChI

InChI=1S/C6H11N/c1-3-5-6(7)4-2/h2,6H,3,5,7H2,1H3/t6-/m1/s1

InChI Key

QCPOKUXLSVMAIW-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@@H](C#C)N

Canonical SMILES

CCCC(C#C)N

Origin of Product

United States

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